N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]acetamide
Overview
Description
N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]acetamide is a synthetic organic compound that features a trifluoromethyl group, a piperidine ring, and a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with sulfonyl chloride in the presence of a base like triethylamine.
Acetylation: The final step involves acetylation of the sulfonylphenyl derivative using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-[3-(trifluoromethyl)piperidin-1-yl]phenyl]acetamide: Lacks the sulfonyl group, which may reduce its potency.
N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]propionamide: Contains a propionamide group instead of an acetamide group, which may alter its pharmacokinetic properties.
N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]methanesulfonamide: Contains a methanesulfonamide group, which may affect its solubility and reactivity.
Uniqueness
N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]acetamide is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a sulfonylphenyl group. This combination imparts specific physicochemical properties, such as enhanced lipophilicity and strong protein interactions, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3S/c1-10(20)18-12-4-6-13(7-5-12)23(21,22)19-8-2-3-11(9-19)14(15,16)17/h4-7,11H,2-3,8-9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAVSCFJBZLRKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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